molecular formula C13H10O3S B8743120 4-(benzenesulfinyl)benzoic acid CAS No. 7402-76-8

4-(benzenesulfinyl)benzoic acid

Cat. No.: B8743120
CAS No.: 7402-76-8
M. Wt: 246.28 g/mol
InChI Key: SGIZMVQAALLJJO-UHFFFAOYSA-N
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Description

4-(benzenesulfinyl)benzoic acid is an organic compound characterized by a benzoic acid core substituted with a phenylsulfinyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzenesulfinyl)benzoic acid typically involves the oxidation of 4-(phenylthio)benzoic acid. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(benzenesulfinyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.

    Reduction: The sulfinyl group can be reduced back to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: 4-(Phenylsulfonyl)benzoic acid.

    Reduction: 4-(Phenylthio)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(benzenesulfinyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfinyl)benzoic acid involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

    4-(Phenylthio)benzoic acid: The precursor in the synthesis of 4-(benzenesulfinyl)benzoic acid.

    4-(Phenylsulfonyl)benzoic acid: The oxidized form of this compound.

    Benzoic acid derivatives: Various substituted benzoic acids with different functional groups.

Uniqueness: this compound is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfide and sulfone analogs.

Properties

CAS No.

7402-76-8

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

4-(benzenesulfinyl)benzoic acid

InChI

InChI=1S/C13H10O3S/c14-13(15)10-6-8-12(9-7-10)17(16)11-4-2-1-3-5-11/h1-9H,(H,14,15)

InChI Key

SGIZMVQAALLJJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sulphamic acid (0.68 gm, 7.00 mmol) in 2 mL water was added at 0° C. to a mixture of 4-phenylsulfanyl-benzaldehyde (0.5 g, 2.34 mmol) in 10 mL acetone. After 5 minutes sodium chlorite (0.845 g, 9.34 mmol) was added and the resulting mixture was stirred at 0° C. for 30 minutes. Water was added and the solid obtained was isolated by filtration to afford 0.49 g (85% yield) of 4-benzenesulfinyl-benzoic acid.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.845 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sulphamic acid (0.272 g, 2.80 mmol) in 2 mL water was added to 4-phenylsulfanyl-benzaldehyde (0.2 g, 0.93 mmol) in 5 mL acetone at 0° C. After 5 minutes, sodium chlorite (0.338 g, 3.74 mmol) was added and the mixture stirred at 0° C. for 30 minutes. Sodium chlorite (0.676 g, 7.48 mmol) was then added and the resulting mixture was stirred at room temperature overnight. Water was then added and the resulting solid was filtered to afford 140 mg (60% yield) of 4-benzenesulfinyl-benzoic acid.
Quantity
0.272 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.338 g
Type
reactant
Reaction Step Two
Quantity
0.676 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The solution of 4-phenylsulfanyl-benzaldehyde (0.2 g, 0.93 mmol) in acetone (10 mL) was cooled to 0° C. in an ice bath. A solution of sulfamic acid (0.272 g, 2.8 mmol) in water (1 mL) was added and allowed to stir for 5 minutes at same temperature. An aq. solution of sodium chlorite (0.338 g, 3.7 mmol in 1 mL) was added and thew reaction mixture was allowed to stir for 30 minutes. The progress of the reaction was monitored by TLC. The reaction mixture was diluted with water and the resulting precipitate was filtered, washed with water and dried to get the title compound.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.272 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a suspension of 4-(phenylthio)benzoic acid (800 mg, 3.5 mmol) in pyridine (5 mL) and water (5 mL) was added N-phenyl-N,N,N-trimethylammonium tribromide (1.4 g, 3.7 mmol). The mixture was stirred at 20° C. for 12 hours. Then the solvent was evaporated in vacuo to give 4-(phenylsulfinyl)benzoic acid which was used directly without further purification. LRMS (M+H)− m/z: calcd 246.04. found 246.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

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